molecular formula C17H32O2 B14443086 15-Methylhexadec-5-enoic acid CAS No. 77900-90-4

15-Methylhexadec-5-enoic acid

Cat. No.: B14443086
CAS No.: 77900-90-4
M. Wt: 268.4 g/mol
InChI Key: KOXAKZDNAILUFY-UHFFFAOYSA-N
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Description

15-Methylhexadec-5-enoic acid is a monounsaturated fatty acid with a methyl branch at the 15th carbon and a double bond at the 5th carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-Methylhexadec-5-enoic acid can be achieved through several methods. One common approach involves the Wittig reaction, where 4-methyl-1-pentyltriphenylphosphonium bromide reacts with 10-bromodecanal to yield the desired product . Another method involves the acetylide coupling of (trimethylsilyl)acetylene to a long-chain bifunctional bromoalkane, followed by a second acetylide coupling to a short-chain iso bromoalkane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

15-Methylhexadec-5-enoic acid undergoes various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to yield saturated fatty acids.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.

    Substitution: Alcohols and amines in the presence of catalysts like sulfuric acid (H2SO4) for esterification and amidation.

Major Products

    Oxidation: Epoxides and diols.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides.

Mechanism of Action

The mechanism of action of 15-Methylhexadec-5-enoic acid involves its interaction with specific molecular targets and pathways. For example, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

15-Methylhexadec-5-enoic acid is unique due to its specific branching and double bond position, which confer distinct chemical and biological properties. Its potential as a biomarker and topoisomerase I inhibitor highlights its significance in scientific research.

Properties

CAS No.

77900-90-4

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

15-methylhexadec-5-enoic acid

InChI

InChI=1S/C17H32O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h7,9,16H,3-6,8,10-15H2,1-2H3,(H,18,19)

InChI Key

KOXAKZDNAILUFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCC=CCCCC(=O)O

Origin of Product

United States

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